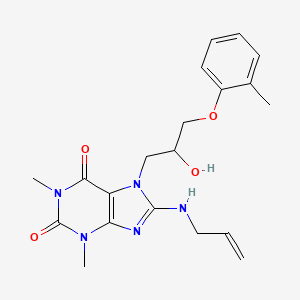
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a unique and complex molecule. It's a derivative of xanthine, a purine base found in most human body tissues and fluids and other organisms. Xanthine derivatives have been studied extensively for their wide range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial steps usually include the functionalization of the purine ring followed by the introduction of the allylamino and o-tolyloxypropyl groups. The reactions require precise control of temperature and pH to ensure the desired product's formation.
Industrial Production Methods
In an industrial setting, large-scale synthesis would leverage automated reaction systems to maintain consistency and yield. Solvent selection, reaction time, and purification processes are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions it Undergoes
This compound can undergo various reactions, including:
Oxidation: The presence of the hydroxyl group makes it susceptible to oxidation, forming corresponding carbonyl derivatives.
Reduction: Under specific conditions, it can be reduced, altering its functional groups.
Substitution: Nucleophilic substitution can occur at several positions, given the molecule's structure.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as methanol, ethanol, and dichloromethane are commonly used.
Major Products Formed from these Reactions
Oxidation generally yields ketone or aldehyde derivatives, while reduction can yield alcohols or amines depending on the reaction conditions. Substitution reactions can introduce various functional groups, significantly altering the compound's properties.
科学研究应用
This compound has a broad spectrum of scientific research applications:
Chemistry: : Used as a model compound for studying purine derivatives' chemical behavior.
Biology: : Investigated for its potential interactions with biological molecules like proteins and nucleic acids.
Medicine: : Explored for its therapeutic potential, especially in neurology and oncology, due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors.
Industry: : Utilized in developing pharmaceuticals and fine chemicals due to its unique reactivity and structural properties.
作用机制
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through interactions with purine receptors and enzymes involved in purine metabolism. It can inhibit or activate specific pathways, leading to changes in cellular signaling and function. The presence of the hydroxy and amino groups allows it to form hydrogen bonds with biological targets, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-trimethylxanthine)
Theophylline (1,3-dimethylxanthine)
Theobromine (3,7-dimethylxanthine)
Highlighting Its Uniqueness
What sets this compound apart is its unique substitution pattern, combining allylamino and o-tolyloxypropyl groups. This results in distinctive chemical and biological properties not seen in simpler xanthine derivatives. Its ability to undergo diverse reactions and interact with various molecular targets makes it an invaluable tool in research and industrial applications.
There you have it—a deep dive into the world of 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione . Fascinating stuff!
属性
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-5-10-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-9-7-6-8-13(15)2/h5-9,14,26H,1,10-12H2,2-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGDORBMNXYEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC=C)N(C(=O)N(C3=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














